1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate
Overview
Description
1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a hydroxy group attached to an indole ring system. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Scientific Research Applications
1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes involving indole derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that can result in various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific structure of the derivative and the target it interacts with .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways, leading to downstream effects such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given that indole derivatives have been associated with a wide range of biological activities, it can be inferred that this compound may also have diverse effects at the molecular and cellular level .
Preparation Methods
The synthesis of 1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate involves several steps:
Starting Materials: The synthesis typically begins with commercially available indole derivatives.
Functional Group Introduction: The tert-butyl and ethyl groups are introduced through alkylation reactions. The hydroxy group is introduced via hydroxylation reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of bases, acids, and catalysts to facilitate the desired transformations.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the pure compound.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and ethyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Esterification: The carboxylate groups can react with alcohols to form esters in the presence of acid catalysts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate can be compared with other indole derivatives such as:
1-tert-butyl 2-methyl 5-hydroxy-1H-indole-1,2-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.
1-tert-butyl 2-ethyl 5-methoxy-1H-indole-1,2-dicarboxylate: Similar structure but with a methoxy group instead of a hydroxy group.
1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxamide: Similar structure but with an amide group instead of a carboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 5-hydroxyindole-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-5-21-14(19)13-9-10-8-11(18)6-7-12(10)17(13)15(20)22-16(2,3)4/h6-9,18H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYRBBCAGIGTIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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